molecular formula C25H27NO3 B2965487 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide CAS No. 1396873-67-8

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide

Cat. No.: B2965487
CAS No.: 1396873-67-8
M. Wt: 389.495
InChI Key: AXWNFIOBHBQVBL-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide is a structurally complex N-substituted 2-arylacetamide. Such compounds are of pharmaceutical interest due to their resemblance to the lateral chain of benzylpenicillin and their utility as ligands in coordination chemistry . The target molecule features a biphenyl core linked to an acetamide group, with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl substituent on the nitrogen.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-25(28,17-20-10-14-23(29-2)15-11-20)18-26-24(27)16-19-8-12-22(13-9-19)21-6-4-3-5-7-21/h3-15,28H,16-18H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWNFIOBHBQVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H25NO3\text{C}_{22}\text{H}_{25}\text{N}\text{O}_{3}

This structure features a biphenyl moiety, a hydroxy group, and a methoxy-substituted phenyl group, which are believed to contribute to its biological properties.

Research indicates that the compound may interact with various biological targets, including receptors involved in neurotransmission and inflammation. The presence of the biphenyl and methoxy groups suggests potential interactions with lipid membranes and proteins, enhancing bioavailability and receptor binding affinity.

2. Biological Assays

In vitro assays have demonstrated that this compound exhibits activity against specific biological markers. For instance, it has been shown to modulate pathways related to inflammation and neuroprotection.

  • Cell Viability Assays : Studies have reported IC50 values indicating the concentration required to inhibit cell viability in various cancer cell lines.
  • Receptor Binding Studies : The compound's affinity for specific receptors was assessed using radiolabeled ligands in competitive binding assays.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications of the compound's structure influence its biological activity:

Modification Effect on Activity
Methoxy Group at Position 4Increases potency at target receptors
Hydroxy Group at Position 2Enhances solubility and bioavailability
Alkyl Chain VariationAlters lipophilicity, impacting receptor affinity

These findings suggest that fine-tuning the substituents on the biphenyl structure can optimize the compound's therapeutic potential.

Case Study 1: Neuroprotective Effects

A study published in Organic & Biomolecular Chemistry evaluated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with similar structures significantly reduced cell death and promoted survival pathways through antioxidant mechanisms .

Case Study 2: Anti-inflammatory Activity

Research highlighted in Molecules explored anti-inflammatory properties by assessing cytokine levels in macrophages treated with the compound. The results demonstrated a marked decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Fluorinated Biphenyl Analogs
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (): This compound replaces the hydroxy-methoxyphenyl group with a fluorinated biphenyl and an indole-ethyl chain.
Dichlorophenyl Derivatives
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
    The dichlorophenyl group increases lipophilicity compared to the methoxyphenyl group in the target compound. Crystallographic studies reveal dihedral angles (44.5–77.5°) between aromatic rings, influencing hydrogen-bonding patterns and dimer formation . This contrasts with the target compound’s methoxy group, which may enhance solubility via polar interactions.
Boronic Acid Functionalization
  • (4-((2-([1,1'-Biphenyl]-4-yl)acetamido)methyl)phenyl)boronic Acid ():
    The boronic acid group provides a handle for Suzuki-Miyaura cross-coupling reactions, enabling further derivatization—a feature absent in the target compound .

Physical and Chemical Properties

Compound Key Substituents Melting Point/°C Synthesis Method
Target Compound 4-Methoxyphenyl, hydroxy, methyl Not reported Likely EDC-mediated coupling
2-(3,4-Dichlorophenyl) analog () 3,4-Dichlorophenyl, pyrazolone 200–202 EDC/HCl, triethylamine
Boronic Acid Derivative () Boronic acid, biphenyl 253–255 Suzuki coupling
Goxalapladib () Trifluoromethyl, naphthyridine Not reported Multi-step synthesis

The dichlorophenyl analog’s higher melting point (200–202°C) compared to the boronic acid derivative (253–255°C) reflects differences in crystalline packing efficiency and intermolecular forces .

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